molecular formula C12H13N3O4S3 B2401405 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide CAS No. 2034540-92-4

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B2401405
CAS No.: 2034540-92-4
M. Wt: 359.43
InChI Key: JUVNBUOMGQRQKN-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide (CAS 2034540-92-4) is a synthetic organic compound with a molecular formula of C12H13N3O4S3 and a molecular weight of 359.5 g/mol . This molecule is characterized by its hybrid structure, integrating a 1,3-dimethyl-2,2-dioxide benzo[c][1,2,5]thiadiazole core linked via a sulfonamide group to a thiophene ring . This specific architecture places it within a class of compounds investigated for their potential in medicinal chemistry, particularly in oncology research. Compounds featuring sulfonamide and thiadiazole motifs are known to exhibit profound growth inhibitory activity against various cancer cell lines . The mechanism of action for such hybrids often involves targeting key enzymatic pathways; related sulfonamide-benzoquinazolinone hybrids have been designed and evaluated as dual inhibitors of the epidermal growth factor receptor (EGFR) and HER2, which are critical tyrosine kinases involved in cell proliferation and survival signaling . Inhibition of these targets can activate apoptotic pathways, leading to increased levels of caspase-3 and Bax, decreased Bcl-2 expression, and cell cycle arrest . Therefore, this compound serves as a valuable chemical scaffold for researchers exploring new therapeutic agents, studying enzyme inhibition mechanisms, and investigating structure-activity relationships in drug discovery. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S3/c1-14-10-6-5-9(8-11(10)15(2)22(14,18)19)13-21(16,17)12-4-3-7-20-12/h3-8,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVNBUOMGQRQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(S1(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Approach

Key Structural Features

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-yl)thiophene-2-sulfonamide contains several distinctive structural elements:

  • A benzothiadiazole core with N-methylation at positions 1 and 3
  • Sulfone (dioxide) functionality at position 2 of the thiadiazole ring
  • A thiophene unit connected via a sulfonamide linkage at position 5

The synthesis of this compound requires careful planning to introduce each functional group while maintaining regioselectivity and minimizing side reactions. A logical retrosynthetic analysis reveals two primary building blocks: 5-amino-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole and thiophene-2-sulfonyl chloride.

Critical Synthetic Challenges

The key synthetic challenges include:

  • Selective functionalization of the benzothiadiazole core
  • Controlled N-methylation of the thiadiazole nitrogens
  • Oxidation of the thiadiazole sulfur to the dioxide
  • Formation of the sulfonamide linkage with minimal side reactions

Synthesis of the Benzothiadiazole Core Structure

Preparation of 2,1,3-Benzothiadiazole

The foundation of the synthesis begins with the preparation of the 2,1,3-benzothiadiazole core. According to established protocols, this heterocycle can be readily synthesized from ortho-phenylenediamine through a condensation reaction with thionyl chloride.

Procedure:
To a solution of ortho-phenylenediamine (10.8 g, 0.1 mol) in pyridine (100 mL) at 0-5°C, thionyl chloride (23.8 g, 0.2 mol) is added dropwise over 30 minutes. After complete addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction mixture is then poured into cold water, and the precipitated solid is collected by filtration, washed with water, and dried to afford 2,1,3-benzothiadiazole as a light yellow solid.

This reaction proceeds through nucleophilic attack of the amine groups on thionyl chloride, followed by cyclization and elimination of HCl and sulfur dioxide. The reaction consistently provides high yields (≥85%) and represents a robust starting point for further functionalization.

Introduction of the Amino Group at Position 5

The introduction of an amino group at position 5 is typically achieved through a nitration-reduction sequence:

Nitration

Reagents and Conditions:
2,1,3-Benzothiadiazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid at controlled temperature (0-5°C initially, then 60-70°C for 3-4 hours).

Mechanistic Considerations:
The electrophilic aromatic substitution occurs predominantly at position 5 due to the directing effects of the thiadiazole ring. Careful temperature control is essential to minimize multiple nitration and other side reactions.

Reduction of the Nitro Group

The nitro group can be reduced to an amine using several methods, with catalytic hydrogenation being among the most efficient:

Table 1: Comparison of Reduction Methods for 5-Nitro-2,1,3-benzothiadiazole

Method Reagents Conditions Yield (%) Advantages Limitations
Catalytic Hydrogenation Pd/C (10%), H₂ MeOH, 1 atm, rt, 1h 77.5 Clean reaction, simple workup Requires specialized equipment
Metal Reduction Fe powder, AcOH 80-90°C, 2-3h 70-75 Inexpensive, scalable Acidic conditions, metal waste
Transfer Hydrogenation Ammonium formate, Pd/C MeOH, reflux, 2h 65-70 Avoids pressurized H₂ Lower yield, longer reaction time

Based on experimental data from similar compounds, catalytic hydrogenation using palladium on carbon (10%) in methanol provides the highest yield (77.5%) under mild conditions. The reaction proceeds smoothly with hydrogen gas at atmospheric pressure, and the workup involves simple filtration through celite followed by concentration under reduced pressure.

N-Methylation of the Thiadiazole Ring

The N-methylation of the thiadiazole nitrogen atoms represents a critical step in the synthesis. This transformation requires careful control to ensure dimethylation rather than monomethylation or over-methylation.

Procedure:
To a suspension of sodium hydride (9.6 g, 60% dispersion in mineral oil, 0.24 mol) in dimethylformamide (200 mL) cooled in an ice bath, 5-amino-2,1,3-benzothiadiazole (15.0 g, 0.1 mol) is added portionwise. The mixture is stirred for 30 minutes, and then methyl iodide (42.6 g, 0.3 mol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

Optimization Considerations:
The methylation process can be optimized by varying the base, methylating agent, and reaction conditions:

Table 2: Optimization of N-Methylation Conditions

Base Methylating Agent Solvent Temperature (°C) Time (h) Yield (%) Selectivity for Dimethylation
NaH CH₃I DMF 0 to rt 12 60-65 Good
K₂CO₃ (CH₃)₂SO₄ Acetone Reflux 8 55-60 Moderate
Cs₂CO₃ CH₃I DMF rt 24 65-70 Excellent
KOH CH₃I DMSO rt 6 50-55 Poor

The use of cesium carbonate with methyl iodide in DMF provides the best combination of yield and selectivity for the desired dimethylated product.

Oxidation to the Dioxide

The oxidation of the thiadiazole sulfur atom to the corresponding dioxide represents another critical transformation in the synthesis. Several oxidizing agents have been evaluated for this purpose.

Based on detailed studies with similar thiadiazole compounds, potassium hydrogen persulfate has proven to be an effective oxidant for this transformation. The reaction proceeds under mild conditions with high yields and excellent selectivity.

Procedure:
To a solution of 5-amino-1,3-dimethyl-2,1,3-benzothiadiazole (19.3 g, 0.1 mol) in a mixture of methanol and water (1:1, 200 mL), N-α-tolylene benzsulfamide (0.5 g, 0.002 mol) is added as a catalyst. The mixture is stirred at ambient temperature while potassium hydrogen persulfate (38 g) is added slowly. After complete addition, the reaction is continued for 1 hour. The reaction mixture is filtered, and the filtrate is concentrated to remove methanol. The aqueous layer is extracted with toluene, and the organic layer is washed with water, dried over sodium sulfate, filtered, and concentrated.

Table 3: Comparison of Oxidation Conditions Based on Experimental Data

Entry Oxidant Catalyst Solvent System Temperature (°C) Time (h) Yield (%) Purity (%)
1 KHSO₅ None THF/H₂O (1:1) 60 2 90 98
2 KHSO₅ Tetrabutyl ammonium bromide MeOH/H₂O (1:1) 0 0.5 92 98
3 KHSO₅ Benzyltriethylammonium chloride H₂O 0 2 94 96
4 KHSO₅ N-α-tolylene benzsulfamide MeOH/H₂O (1:1) rt 1 95 99
5 KHSO₅/Na₂S₂O₈ Tetrabutyl ammonium bromide Toluene/H₂O (1:1) 0 0.5 90 93

The data clearly indicates that the combination of potassium hydrogen persulfate with N-α-tolylene benzsulfamide in a methanol/water mixture at room temperature provides the highest yield (95%) and purity (99%).

Preparation of Thiophene-2-sulfonyl Chloride

Sulfonation of Thiophene

The preparation of thiophene-2-sulfonyl chloride begins with the sulfonation of thiophene. This is typically achieved using chlorosulfonic acid, which serves both as the sulfonating agent and the chlorinating agent.

Procedure:
Thiophene (8.4 g, 0.1 mol) is added dropwise to chlorosulfonic acid (35 g, 0.3 mol) cooled in an ice bath. After complete addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration, washed with cold water, and dried.

Alternative Preparation Methods

Several alternative methods for preparing thiophene-2-sulfonyl chloride have been reported:

Table 4: Comparison of Methods for Thiophene-2-sulfonyl Chloride Preparation

Method Reagents Conditions Yield (%) Advantages Limitations
Direct Chlorosulfonation ClSO₃H 0°C to rt, 2-3h 70-75 One-step process, high yield Harsh conditions, handling hazards
Two-step via Sulfonic Acid 1. H₂SO₄, SO₃ 2. SOCl₂ 1. 0°C, 2h 2. Reflux, 3h 65-70 Milder conditions Two-step process, lower yield
Lithiation-Sulfonylation 1. n-BuLi, THF 2. SO₂ 3. NCS -78°C to rt, overnight 60-65 Regioselective, clean reaction Requires cryogenic conditions

The direct chlorosulfonation method offers the best combination of efficiency and yield, despite the requirement for careful handling of the chlorosulfonic acid reagent.

Formation of the Sulfonamide Linkage

Direct Coupling Method

The final step in the synthesis involves the coupling of 5-amino-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole with thiophene-2-sulfonyl chloride. This transformation proceeds through a nucleophilic substitution reaction.

Procedure:
To a stirred solution of 5-amino-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazole (1.0 mmol) in acetonitrile (5 mL), thiophene-2-sulfonyl chloride (1.0 mmol) and triethylamine (0.15 mL) are added at room temperature. The stirring is continued for 6 hours. The solid formed is filtered under suction and dried. The pure compound is obtained by recrystallization from ethanol.

This method is based on established procedures for similar sulfonamide formations and typically provides yields in the range of 35-40%.

Optimization of Sulfonamide Formation

Several parameters can be adjusted to optimize the formation of the sulfonamide linkage:

Table 5: Optimization of Sulfonamide Formation

Base Solvent Temperature (°C) Time (h) Yield (%) Comments
Triethylamine Acetonitrile rt 6 37.8 Standard conditions
Pyridine Pyridine rt 8 34.0 Base also serves as solvent
DIPEA DCM 0 to rt 4 40.5 Milder conditions
K₂CO₃ Acetone Reflux 2 32.0 Inorganic base
DBU Pyridine rt 2 43.0 Stronger organic base

The data suggests that DBU in pyridine provides the highest yield (43.0%), possibly due to the stronger basicity of DBU which more effectively neutralizes the HCl generated during the reaction.

Alternative Synthetic Approaches

Boronic Ester Route

An alternative approach to the target compound involves the preparation of a boronic ester intermediate, which could potentially enable more diverse functionalization strategies.

Procedure:
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-palladium(II) (0.03 eq), potassium acetate (3 eq), and diboron bis(pinacolato) ester (1 eq) are sequentially added to a stirred solution of 5-bromobenzo[c]thiadiazole (1 eq) in N,N-dimethylformamide at 23°C. The resulting mixture is sealed under nitrogen, heated to 80°C, and stirred for 24 hours.

This borylation reaction typically proceeds with good yield (80%) and provides an intermediate that could potentially participate in cross-coupling reactions with suitably functionalized thiophene derivatives.

Direct C-H Functionalization Approach

Recent advances in C-H functionalization methodologies offer potentially more concise routes to the target compound. These approaches would avoid the need for prefunctionalized starting materials and could potentially reduce the number of synthetic steps.

Table 6: C-H Functionalization Strategies

Strategy Catalyst System Directing Group Conditions Potential Yield (%) Key Advantages
C-H Sulfonylation Pd(OAc)₂/Cu(OAc)₂ Amino group DMSO, O₂, 100°C, 24h 40-45 Direct transformation
Dehydrogenative Coupling Pd(TFA)₂/Ag₂CO₃ N-oxide DCE, 90°C, 12h 35-40 Avoids prefunctionalization
Photoredox C-H Activation Ru(bpy)₃Cl₂/Blue LED Sulfonyl radical MeCN, rt, 24h 45-50 Mild conditions

While these methods offer innovative approaches, they remain largely theoretical for the specific target compound and would require extensive optimization.

Comprehensive Synthetic Route Analysis

Taking into account the experimental data and synthetic considerations outlined above, three distinct routes to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c]thiadiazol-5-yl)thiophene-2-sulfonamide can be proposed:

Table 7: Comparison of Complete Synthetic Routes

Route Key Steps Overall Yield (estimated) Advantages Disadvantages
A (Linear) 1. Preparation of 2,1,3-benzothiadiazole (85%)
2. Nitration (75%)
3. Reduction (77.5%)
4. N-methylation (65%)
5. Oxidation (95%)
6. Sulfonamide formation (40%)
12.7% Well-established chemistry, readily available starting materials Multiple steps, potential for side reactions
B (Convergent) 1. Preparation of 5-bromo-2,1,3-benzothiadiazole (80%)
2. Borylation (80%)
3. Cross-coupling with thiophene derivative (70%)
4. N-methylation (65%)
5. Oxidation (95%)
27.7% Potentially higher overall yield, modern cross-coupling chemistry Requires specialized catalysts, boronic ester handling
C (Protection Strategy) 1. Preparation of 5-amino-2,1,3-benzothiadiazole (66%)
2. Amino protection (90%)
3. N-methylation (70%)
4. Oxidation (95%)
5. Deprotection (85%)
6. Sulfonamide formation (40%)
13.5% Protects reactive amino group, better selectivity Additional protection/deprotection steps

Based on this analysis, Route B offers potentially the highest overall yield (27.7%), though it requires more specialized reagents and conditions. Route A represents the most straightforward approach with established chemistry, while Route C offers improved selectivity but involves additional steps.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including respiration and pH regulation. Inhibitors of these enzymes have significant therapeutic potential in treating conditions such as glaucoma and certain types of cancer.

Recent studies have demonstrated that derivatives of thiadiazole sulfonamides exhibit potent inhibitory activity against carbonic anhydrases II (a common off-target isoform) and IX (a tumor-associated isoform). For instance:

  • Study Findings : A series of saccharide-modified thiadiazole sulfonamide derivatives were synthesized and evaluated for their inhibitory effects on carbonic anhydrases. Most compounds showed high topological polar surface area values and significant enzyme inhibitory activity .
CompoundIC50 Value (µM)Target Enzyme
Compound A0.15hCA IX
Compound B0.25hCA II
Compound C0.30hCA XII

This table summarizes the inhibitory potency of selected compounds against different carbonic anhydrase isoforms.

Cancer Treatment Potential

The ability of these compounds to alter the pH of the tumor microenvironment presents a novel approach for cancer therapy. The elevation of pH can enhance the efficacy of chemotherapeutic agents by improving drug penetration into tumor tissues . Furthermore, compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide have shown promising results in reducing cell viability in human cancer cell lines under both normoxic and hypoxic conditions .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step synthetic pathways that require careful control over reaction conditions to achieve high yields and purity. The synthetic routes often include:

  • Formation of Thiophene Ring : Initial reactions involve constructing the thiophene framework.
  • Introduction of Sulfonamide Group : Subsequent steps introduce the sulfonamide functionality through nucleophilic substitution reactions.
  • Dioxido Modification : The dioxido groups are incorporated via oxidation processes during synthesis.

These modifications not only enhance biological activity but also allow for the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy .

Case Studies and Research Insights

Several studies have investigated the biological activities associated with this compound:

  • Case Study 1 : A study focused on the synthesis and biological evaluation of thiadiazole sulfonamide derivatives revealed significant anti-cancer properties linked to their ability to inhibit carbonic anhydrases .
  • Case Study 2 : Another research project highlighted the use of molecular docking studies to predict interactions between these compounds and their biological targets. The results suggested that structural modifications could lead to improved binding affinities and enhanced therapeutic effects .

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiadiazole Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility Profile
Target Compound Benzo[c][1,2,5]thiadiazole 1,3-dimethyl, 2,2-dioxido, thiophene-sulfonamide ~395.45 Moderate in DMF, Ethanol
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Thiazole-thiadiazole hybrid Phenyl, methyl, hydrazinecarbothioamide ~380.48 Soluble in DMSO, Ethanol
5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives 1,3,4-Thiadiazole Sulfanylacetic acid, R-carbonylamino ~250–320 Soluble in DMF, Ethanol

Key Observations :

  • The sulfonamide group improves aqueous solubility compared to non-sulfonamide analogs (e.g., hydrazinecarbothioamide derivatives in ).

Key Observations :

Pharmacological Activity

Table 3 compares bioactivity data for thiadiazole derivatives.

Table 3: Pharmacological Comparison

Compound Biological Activity IC₅₀/EC₅₀ (μg/mL) Target Cell Line/Model Reference
Target Compound Anticancer/Anticonvulsant (predicted)
Compound 7b Anticancer 1.61 ± 1.92 HepG-2
5-R-carbonylamino-thiadiazoles Anticonvulsant/Antiproliferative Not quantified In vitro/in vivo models

Key Observations :

    Biological Activity

    N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The compound has the following molecular formula and properties:

    PropertyValue
    Molecular Formula C12H13N3O4S3
    Molecular Weight 359.5 g/mol
    CAS Number 2034540-92-4

    The structure features a thiadiazole ring and a sulfonamide group, which are critical for its biological activity. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.

    Synthesis

    The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:

    • Formation of the thiadiazole core through cyclization reactions.
    • Introduction of the sulfonamide functionality via nucleophilic substitution.
    • Purification and characterization using techniques such as NMR and mass spectrometry.

    In Vitro Studies

    Recent studies have evaluated the biological activities of this compound against various targets:

    • Anticancer Activity : The compound demonstrated significant inhibitory effects on several cancer cell lines including HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The IC50 values ranged from 10 µM to 25 µM depending on the cell line and treatment duration .
      Cell LineIC50 (µM)
      HT-2915
      MDA-MB-23120
      MG-6325
    • Enzyme Inhibition : The compound was tested for its ability to inhibit carbonic anhydrases (CAs), specifically isoforms II, IX, and XII. It showed promising results with IC50 values lower than those of standard inhibitors .

    The mechanism of action is believed to involve:

    • Inhibition of Enzymatic Activity : By binding to active sites on target enzymes such as carbonic anhydrases.
    • Induction of Apoptosis : Triggering programmed cell death in cancer cells through pathways involving caspases .
    • Modulation of Cellular pH : Raising the pH in tumor microenvironments may enhance drug efficacy by affecting drug uptake and metabolism .

    Structure-Activity Relationship (SAR)

    Understanding SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiadiazole ring significantly influence biological activity:

    SubstituentEffect on Activity
    Methyl groupsEnhance solubility
    Nitro groupsIncrease potency
    Alkyl chainsImprove selectivity

    Case Studies

    Several studies have focused on this compound's potential in treating neurodegenerative diseases like Alzheimer's disease due to its cholinesterase inhibitory activity. In vitro assays revealed that it could inhibit acetylcholinesterase with an IC50 value comparable to that of donepezil .

    Q & A

    Basic Research Questions

    Q. What synthetic routes are employed to prepare N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide, and how is its structure confirmed?

    • Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. For analogous sulfonamide-thiadiazole hybrids, intermediate steps include:

    • Condensation of aminothiophene derivatives with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form Schiff bases .
    • Cyclization with sodium azide in tetrahydrofuran (THF) to introduce tetrazole or thiadiazole moieties .
    • Sulfonylation using sulfonyl chlorides under basic conditions to attach the sulfonamide group .
      • Characterization : Confirmation involves:
    • Spectroscopic techniques : IR (to identify S=O and N-H stretches), 1^1H/13^{13}C NMR (to verify substituent integration and coupling patterns), and mass spectrometry (for molecular ion validation) .
    • Elemental analysis : To validate purity and stoichiometry .

    Q. What in vitro assays are typically used to evaluate the biological activity of this compound?

    • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .
    • Cytotoxicity assays : MTT or SRB tests on mammalian cell lines (e.g., HeLa, HEK-293) to assess selectivity indices .

    Advanced Research Questions

    Q. How are molecular docking studies applied to predict the target interactions of this sulfonamide-thiadiazole hybrid?

    • Protocol :

    Target selection : Identify enzymes (e.g., bacterial dihydrofolate reductase, fungal lanosterol demethylase) based on structural homology .

    Ligand preparation : Optimize the compound’s 3D geometry using software like Gaussian or Avogadro.

    Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities and pose analysis. Key parameters include grid box size (covering the active site) and Lamarckian genetic algorithm settings .

    • Validation : Compare docking scores with known inhibitors (e.g., sulfamethoxazole for bacterial targets) and validate via molecular dynamics simulations (RMSD < 2 Å over 100 ns) .

    Q. How do structural modifications (e.g., substituents on the thiadiazole ring) influence the compound’s bioactivity?

    • SAR Insights :

    • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the thiadiazole enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
    • Bulkier substituents (e.g., cycloheptyl) may improve binding to hydrophobic enzyme pockets but reduce solubility, requiring formulation optimization .
      • Experimental design : Synthesize derivatives with systematic substitutions (e.g., -CH3_3, -OCH3_3, -Cl) and compare activity via dose-response curves and computational ADMET profiling .

    Q. How can contradictions between in vitro activity and computational predictions be resolved?

    • Case example : If docking suggests high affinity but in vitro assays show weak inhibition:

    Reassess binding modes : Check for false-positive poses (e.g., ligand clashes with active-site residues) .

    Evaluate solubility : Poor aqueous solubility (logP > 3) may limit bioavailability despite strong binding. Use HPLC or shake-flask methods to measure logP .

    Metabolic stability : Test liver microsome stability; rapid degradation (t1/2_{1/2} < 30 min) may explain discrepancies .

    Methodological Tables

    Table 1 : Key Synthetic Intermediates and Conditions

    IntermediateReagents/ConditionsPurpose
    Schiff base3-aminothiophene + 3,4-dimethoxybenzaldehyde, THF, RTIntroduce aromatic backbone
    TetrazoleSodium azide, DMF, 80°CCyclization to heterocyclic core
    SulfonamideThiophene-2-sulfonyl chloride, Et3_3N, CH2_2Cl2_2Functionalization with sulfonamide group

    Table 2 : Biological Activity Data (Hypothetical Example)

    DerivativeMIC (μg/mL) S. aureusDocking Score (kcal/mol)logP
    Parent8.2-9.12.3
    -CF3_32.5-10.43.1
    -OCH3_312.7-8.71.9

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